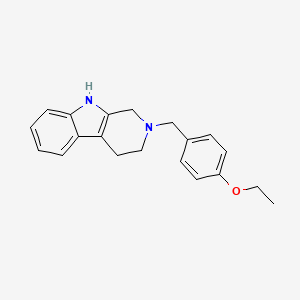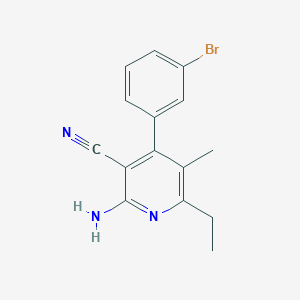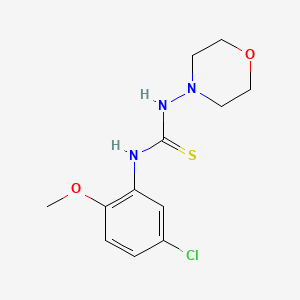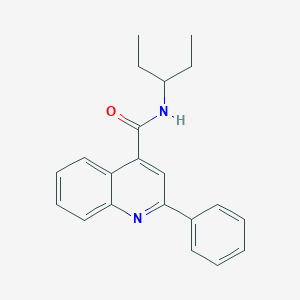
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EBC, is a beta-carboline derivative that has been of increasing interest in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. This compound has been found to interact with dopamine and serotonin receptors, as well as the NMDA receptor. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, this compound has been found to modulate the immune system and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be unstable in certain conditions and may require specific storage conditions to maintain its potency.
Future Directions
There are several future directions for research on 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, this compound has potential applications in the treatment of addiction and cancer. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and signaling pathways.
Synthesis Methods
The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of tryptamine with 4-ethoxybenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of the beta-carboline derivative, which can be purified through recrystallization. The synthesis of this compound has been reported to have a yield of approximately 60%.
Scientific Research Applications
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various areas of research, including neurodegenerative diseases, cancer, and addiction. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. Additionally, this compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-23-16-9-7-15(8-10-16)13-22-12-11-18-17-5-3-4-6-19(17)21-20(18)14-22/h3-10,21H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQKUNJVNTGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)


![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)


![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
